

Application Notes and Protocols: DDR1-IN-1 Dihydrochloride for Mouse Models

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Compound of Interest

Compound Name: *DDR1-IN-1 dihydrochloride*

Cat. No.: *B2700809*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DDR1-IN-1 dihydrochloride**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, in preclinical mouse models. This document includes summaries of dosage regimens, detailed experimental protocols, and a visualization of the associated signaling pathway.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including fibrosis and cancer progression. Its role in promoting tumor cell proliferation, migration, and invasion makes it an attractive target for therapeutic intervention. DDR1-IN-1 is a selective inhibitor of DDR1, with an IC₅₀ of 105 nM, showing approximately 4-fold selectivity over the related DDR2 kinase. These notes are intended to guide researchers in the design and execution of in vivo studies using **DDR1-IN-1 dihydrochloride** in mouse models.

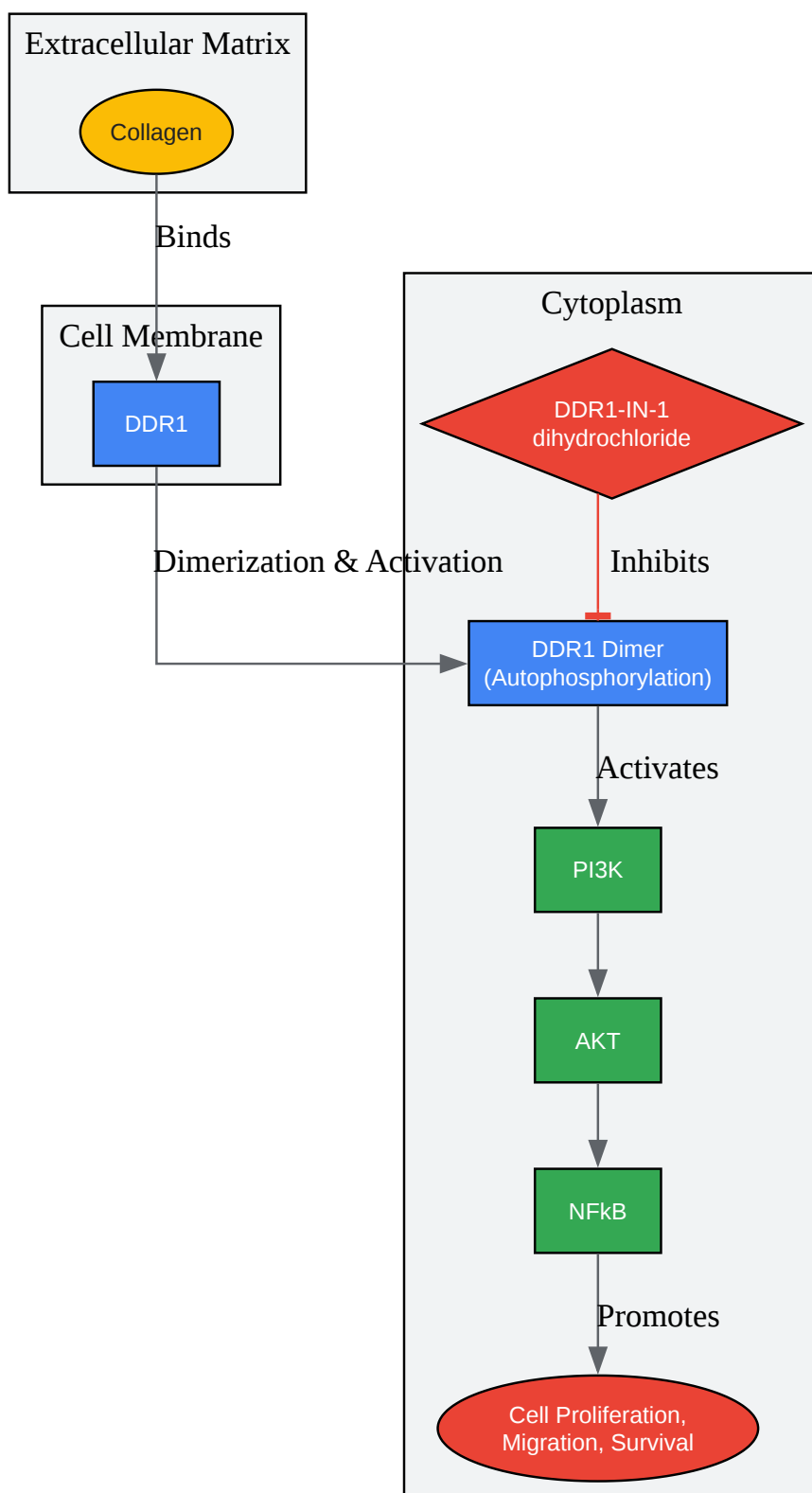
Quantitative Data Summary

The following table summarizes the reported dosages of DDR1-IN-1 used in a mouse xenograft model. It is important to note that optimal dosage may vary depending on the specific mouse strain, tumor model, and experimental endpoint.

Compound	Mouse Model	Dosage	Administration Route	Frequency	Combination Therapy	Outcome
DDR1-IN-1	A2780/CO L4A6 ovarian cancer xenografts	6.25 mg/kg	Not specified	Not specified	Cisplatin (2 mg/kg)	Synergistic efficacy in suppressing tumor growth[1]
DDR1-IN-1	A2780/CO L4A6 ovarian cancer xenografts	12.5 mg/kg	Not specified	Not specified	Cisplatin (2 mg/kg)	Synergistic efficacy in suppressing tumor growth[1]

Signaling Pathway

DDR1 activation by its ligand, collagen, initiates a downstream signaling cascade that influences cell behavior. Inhibition of DDR1 with DDR1-IN-1 blocks these downstream effects.



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DDR1 Signaling Pathway and Inhibition by DDR1-IN-1.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is based on the principles of xenograft studies and incorporates the available information on DDR1-IN-1.

1. Animal Model:

- Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
- The choice of mouse strain should be appropriate for the specific cancer cell line being used.

2. Cell Culture and Implantation:

- Culture A2780/COL4A6 ovarian cancer cells (or other relevant cell line) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel) at the desired concentration.
- Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring:

- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

4. Animal Grouping and Treatment:

- Randomize mice into treatment groups once tumors have reached the desired size. A typical study might include:
 - Vehicle control group

- **DDR1-IN-1 dihydrochloride** (6.25 mg/kg) group
- **DDR1-IN-1 dihydrochloride** (12.5 mg/kg) group
- Cisplatin (2 mg/kg) group (if evaluating combination therapy)
- **DDR1-IN-1 dihydrochloride** + Cisplatin combination group

5. Formulation and Administration of **DDR1-IN-1 Dihydrochloride**:

- Formulation (Suspension for Oral or Intraperitoneal Injection):
 - Prepare a stock solution of **DDR1-IN-1 dihydrochloride** in DMSO.
 - For a working solution, take the required volume of the DMSO stock and add it to a solution of 20% SBE- β -CD (sulfobutylether- β -cyclodextrin) in sterile saline.
 - Mix thoroughly to form a uniform suspension. It is recommended to prepare this fresh on the day of use.
- Administration:
 - The administration route (oral gavage or intraperitoneal injection) should be determined based on the experimental design. The frequency of administration will also need to be optimized, but a daily or every-other-day schedule is common for small molecule inhibitors.

6. Efficacy Evaluation:

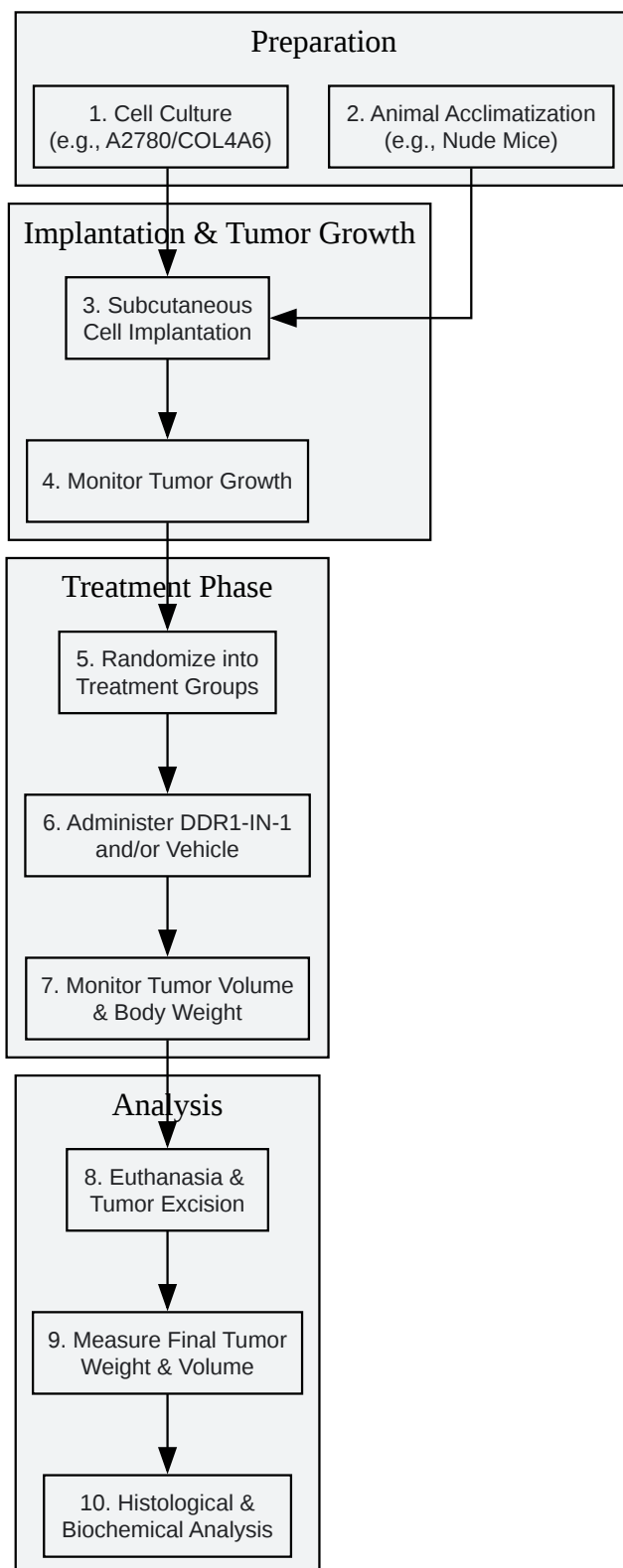
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western

blotting to assess the inhibition of DDR1 phosphorylation.

7. Statistical Analysis:

- Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., ANOVA or t-test).

Experimental Workflow Diagram



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Workflow for an in vivo efficacy study of DDR1-IN-1.

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References

- 1. researchgate.net [researchgate.net]
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